Haspin-IN-2

Haspin kinase Inhibitor potency SAR

Haspin-IN-2 (compound is a pyridoquinazoline-derived small molecule that acts as a potent and selective ATP-competitive inhibitor of the mitotic protein kinase Haspin, exhibiting an IC50 of 50 nM in biochemical assays. It was developed to address the poor selectivity profile characteristic of earlier Haspin inhibitors by leveraging the unique structural features of the Haspin kinase domain.

Molecular Formula C12H8N4O3
Molecular Weight 256.22 g/mol
Cat. No. B12400791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaspin-IN-2
Molecular FormulaC12H8N4O3
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-]
InChIInChI=1S/C12H8N4O3/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3
InChIKeyWPPGBVWZGMDXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Haspin-IN-2: A Pyridoquinazoline-Based Haspin Kinase Inhibitor with Quantified Selectivity


Haspin-IN-2 (compound 4) is a pyridoquinazoline-derived small molecule that acts as a potent and selective ATP-competitive inhibitor of the mitotic protein kinase Haspin, exhibiting an IC50 of 50 nM in biochemical assays [1]. It was developed to address the poor selectivity profile characteristic of earlier Haspin inhibitors by leveraging the unique structural features of the Haspin kinase domain [2].

Why Haspin-IN-2 Cannot Be Interchanged with Generic Haspin Inhibitors


Haspin inhibitors developed to date, including 5-iodotubercidin, CHR-6494, and LDN-0192960, have been characterized by a poor selectivity profile over other protein kinases of the human kinome, particularly the closely related DYRK and CLK families [1]. This lack of selectivity increases the risk of confounding off-target effects in cellular and in vivo studies, making precise pharmacological dissection of Haspin-specific biology challenging. Haspin-IN-2 was specifically designed to overcome this limitation, offering a differentiated selectivity fingerprint that is quantifiable and must be considered for any experiment where target specificity is paramount [2].

Quantitative Evidence for Differentiating Haspin-IN-2 from Analogs and Alternatives


Superior Haspin Inhibitory Potency Compared to Direct Analog Haspin-IN-1

In a direct head-to-head comparison within the same pyridoquinazoline chemical series, Haspin-IN-2 (compound 4) demonstrates significantly greater potency against Haspin kinase than its closest analog, Haspin-IN-1 (compound 2a). Haspin-IN-2 achieves an IC50 of 50 nM, which is 2.38-fold more potent than Haspin-IN-1's IC50 of 119 nM . Both compounds were evaluated under identical biochemical assay conditions.

Haspin kinase Inhibitor potency SAR

Differentiated Selectivity Profile Against the Common Off-Target Kinase CLK1

Haspin-IN-2 exhibits a distinct selectivity profile against CLK1, a common off-target of Haspin inhibitors. While its potency on CLK1 (IC50 = 445 nM) is moderate, this results in a selectivity index (CLK1 IC50 / Haspin IC50) of 8.9-fold . This profile contrasts with other key comparators: Haspin-IN-1 is less selective (1.86-fold) due to its higher CLK1 potency (221 nM) , whereas CHR-6494 (110-fold) and LDN-192960 (21-fold) are far more selective on this particular off-target . Haspin-IN-2 thus occupies a unique intermediate selectivity space.

Kinase selectivity CLK1 Off-target profiling

Quantified Selectivity Advantage Over the Off-Target Kinase DYRK1A Compared to Key Alternatives

Haspin-IN-2 demonstrates a significant selectivity advantage over the off-target kinase DYRK1A. Its DYRK1A IC50 of 917 nM yields a selectivity ratio of 18.3-fold . This is superior to LDN-192960, which has a selectivity ratio of only 10-fold (Haspin IC50 = 10 nM, DYRK1A IC50 = 100 nM) . While CHR-6494 is exceptionally selective for DYRK1A (458-fold) , Haspin-IN-2 provides a middle-ground option with better DYRK1A selectivity than the widely used tool compound LDN-192960.

DYRK1A Kinase selectivity Off-target

Broad Kinome Selectivity Validated in a Panel of 486 Kinases

The selectivity of Haspin-IN-2 has been evaluated against a comprehensive panel of 486 human kinases, confirming its excellent selectivity profile for Haspin across the broader kinome [1]. This large-scale profiling provides a level of confidence in target specificity that is not available for many older Haspin inhibitors, which were often characterized on much smaller panels. For example, CHR-6494 was profiled against only 27 kinases .

Kinome profiling Selectivity Off-target

Structural Differentiation via X-ray Crystallography of the Pyridoquinazoline Scaffold

The binding mode of the pyridoquinazoline scaffold, which is shared by Haspin-IN-2, has been experimentally determined via X-ray crystallography using the close analog compound 2a in complex with Haspin [1]. This structural information provides a definitive, atomic-level understanding of inhibitor engagement that is not available for many alternative Haspin inhibitors like LDN-192960. This structural data can inform rational design and medicinal chemistry efforts.

X-ray crystallography Binding mode Scaffold

High-Value Application Scenarios for Haspin-IN-2 Based on Quantified Differentiation


Differentiating Haspin-Dependent from CLK1-Dependent Cellular Phenotypes

Given its intermediate CLK1 selectivity (8.9-fold) compared to the highly selective CHR-6494 (110-fold), Haspin-IN-2 is ideally suited for studies aiming to differentiate between cellular processes driven by Haspin versus those driven by the off-target kinase CLK1 . Using Haspin-IN-2 in parallel with CHR-6494 and a CLK1-selective inhibitor allows for a more nuanced pharmacological dissection than using a single, highly selective tool.

Comparative Structure-Activity Relationship (SAR) Studies in the Pyridoquinazoline Series

As compound 4 in a well-defined SAR series, Haspin-IN-2 serves as a critical comparator to its direct analog Haspin-IN-1 (compound 2a). The 2.38-fold increase in Haspin potency and altered selectivity profile (8.9-fold vs 1.86-fold for CLK1) make this pair invaluable for probing the molecular determinants of kinase binding and selectivity within this chemical scaffold [1].

In Vitro Studies Where DYRK1A Off-Target Activity Must Be Minimized

For cellular models where DYRK1A inhibition is a known confounding factor, Haspin-IN-2 provides a quantifiable advantage over the commonly used tool compound LDN-192960. Its 18.3-fold selectivity for Haspin over DYRK1A is superior to LDN-192960's 10-fold selectivity, making Haspin-IN-2 a more appropriate choice for isolating Haspin-specific effects .

Structure-Guided Drug Discovery Leveraging X-ray Crystallography Data

The availability of an X-ray crystal structure for a close analog (compound 2a) in complex with Haspin provides a direct structural basis for the pyridoquinazoline binding mode [2]. Procurement of Haspin-IN-2 is therefore highly relevant for medicinal chemistry programs seeking to rationally design next-generation Haspin inhibitors or to understand the structural basis of selectivity in this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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